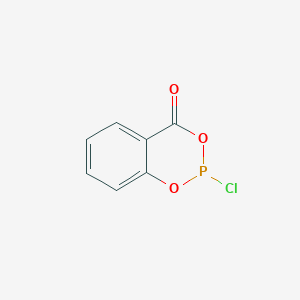

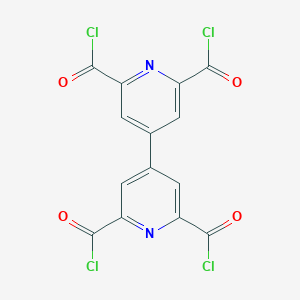

(4,4'-Bipyridine)-2,2',6,6'-tetracarbonyltetrachloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

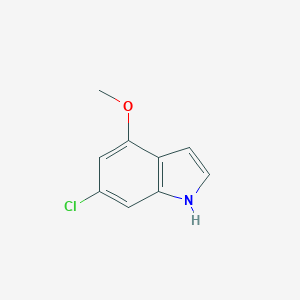

4,4’-Bipyridine, also known as 4,4’-Bipyridyl or 4,4’-Bpy, is a type of organic compound that is commonly used in the preparation of coordination polymers . It is a pyridine derivative where the pyridyl groups can rotate along the carbon-carbon structure . It is often used as a catalyst for photoelectrochemical reduction .

Synthesis Analysis

The synthesis of 4,4’-Bipyridine-based compounds often involves the use of commercially available starting compounds and their direct N-alkylation . For example, a co-crystal compound of 4,4’-bipyridine and phenylsuccinic acid was synthesized and characterized by elemental analysis, infrared and ultraviolet–visible spectroscopy, and X-ray single crystal diffraction .Molecular Structure Analysis

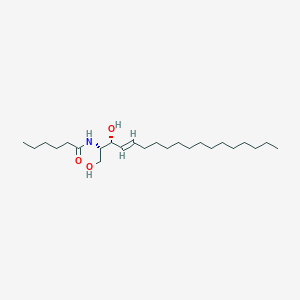

The molecular structure of 4,4’-Bipyridine is characterized by the presence of two pyridine rings connected by a carbon-carbon bond . The exposed location of the nitrogen atoms in 4,4’-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2’-bipyridine .Chemical Reactions Analysis

4,4’-Bipyridine is known to form stacks (π···π interactions) in the direction of the b axis, which were calculated as nearly equally as strong as the 4,4’-Bipyridine···H2O interactions . All of the Bipyridine solvates are disolvates, but they crystallize in different space groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Bipyridine-based compounds can vary significantly depending on the specific compound and its solid-state form . For example, the 4,4’-bipyridine anhydrate hydrate interconversion shows hardly any hysteresis and a fast transformation kinetics are observed, with the critical relative humidity being at 35% at room temperature .Safety And Hazards

properties

IUPAC Name |

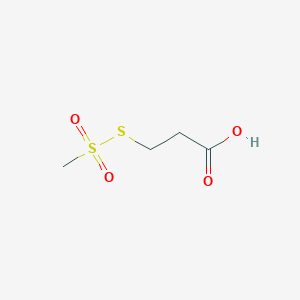

4-(2,6-dicarbonochloridoylpyridin-4-yl)pyridine-2,6-dicarbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl4N2O4/c15-11(21)7-1-5(2-8(19-7)12(16)22)6-3-9(13(17)23)20-10(4-6)14(18)24/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGECVALPVQOISD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)Cl)C(=O)Cl)C2=CC(=NC(=C2)C(=O)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl4N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559390 |

Source

|

| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,4'-Bipyridine)-2,2',6,6'-tetracarbonyltetrachloride | |

CAS RN |

124558-61-8 |

Source

|

| Record name | [4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

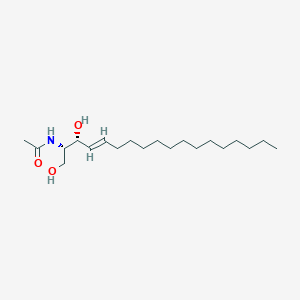

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B43514.png)